2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include a 3-benzyl group, an 8-methyl substitution on the indole ring, and an acetamide side chain terminating in a 2-(trifluoromethyl)phenyl group. Its molecular weight (calculated based on formula approximations) is approximately 525–550 g/mol, with lipophilicity influenced by aromatic and alkyl substituents.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N4O2/c1-17-11-12-22-19(13-17)24-25(26(36)33(16-31-24)14-18-7-3-2-4-8-18)34(22)15-23(35)32-21-10-6-5-9-20(21)27(28,29)30/h2-13,16H,14-15H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBOZNBEUMODFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole skeleton. For instance, a condensation reaction between an indole derivative and a pyrimidine derivative under acidic or basic conditions can be employed.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions. Benzylation can be achieved using benzyl halides in the presence of a base, while methylation can be performed using methyl iodide or dimethyl sulfate.
Attachment of the Trifluoromethylphenylacetamide Moiety: This step involves the acylation of the pyrimidoindole core with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzyl positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The trifluoromethylphenylacetamide moiety can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidoindole core can intercalate with DNA, inhibiting the replication of cancer cells. The trifluoromethylphenylacetamide moiety can enhance the compound’s binding affinity to proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following compounds share the pyrimidoindole scaffold but differ in substituents, leading to distinct physicochemical and pharmacological profiles:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s trifluoromethyl and benzyl groups contribute to higher logP values (~4.5–5.0) compared to ’s chloro-fluoro analog (~3.8–4.2) .
- Metabolic Stability : The trifluoromethyl group in the target reduces oxidative metabolism, contrasting with ’s 8-fluoro substituent, which may protect against CYP450-mediated degradation .
- Solubility : ’s polar chloro-fluoro substituents likely improve aqueous solubility (e.g., ~50 µM) versus the target’s ~20 µM (estimated) .
Research Findings and Structural Analysis
- XRD Confirmation : ’s compound (8-fluoro analog) was structurally validated via XRD, revealing planar pyrimidoindole cores and acetamide side chains adopting extended conformations for receptor docking . The target’s methyl and trifluoromethyl groups may alter torsion angles, affecting binding pocket interactions.
- Synthetic Routes : Similar to ’s methods, the target compound likely employs condensation reactions between pyrimidoindole precursors and activated acetamide intermediates under acidic catalysis .
Critical Analysis of Contradictory Evidence
- Fluoro vs. Methyl at C8 : ’s 8-fluoro substitution improves metabolic resistance but may reduce cell permeability compared to the target’s 8-methyl group, which balances lipophilicity and stability .
- Chloro vs.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule with a complex structure that integrates a pyrimidoindole core. This unique configuration suggests significant potential for various biological activities, making it an interesting subject for medicinal chemistry and pharmacological studies.
Structural Characteristics
The molecular formula of the compound is , and it has a molecular weight of approximately 486.9 g/mol. The structure features:
- A pyrimidoindole core , which is known for its diverse biological activities.
- A benzyl group that enhances lipophilicity and potential receptor interactions.
- A trifluoromethylphenyl acetamide moiety , which may contribute to its biological efficacy by influencing binding affinity and specificity.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
Antiproliferative Activity
Studies have shown that derivatives of pyrimidoindoles, including this compound, possess strong antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated significant inhibition of cell proliferation with IC50 values ranging from 0.95 µM to 1.50 µM against tumor cells .
Table 1: Antiproliferative Activity Comparison
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5e | 0.95 | Tumor Cells |
| 5h | 1.20 | Tumor Cells |
| 5k | 1.50 | Tumor Cells |
EGFR Inhibition
The compound has been evaluated for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers. The most potent derivatives showed IC50 values comparable to established EGFR inhibitors like erlotinib, indicating robust inhibitory effects .
Table 2: EGFR Inhibitory Activity
| Compound | IC50 (nM) | Comparison |
|---|---|---|
| 5d | 89 ± 6 | Erlotinib (80 ± 5) |
| 5e | 93 ± 8 | Erlotinib (80 ± 5) |
| 5j | 98 ± 8 | Erlotinib (80 ± 5) |
Induction of Apoptosis
The mechanism of action includes the induction of apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as caspases. For example, compounds similar to this one have been shown to increase active caspase levels significantly compared to control treatments .
Table 3: Apoptotic Marker Activation
| Compound | Caspase Level Increase (fold) |
|---|---|
| 5e | Caspase 3: 9.70 |
| Caspase 8: 10.90 | |
| Caspase 9: 18.15 |
The compound likely interacts with specific molecular targets, modulating their activity. This includes binding to enzymes and receptors involved in key biochemical pathways, leading to its observed biological effects such as:
- Antiviral activity : Interaction with viral enzymes.
- Anti-inflammatory responses : Modulation of inflammatory pathways through receptor inhibition.
Q & A
Q. What are the key steps in synthesizing 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, and how can reaction intermediates be characterized?
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. How can computational methods be applied in the initial design of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. ICReDD’s approach ( ) combines computational reaction path searches with experimental validation. For instance, simulations of pyrimidoindole ring closure can optimize reaction barriers and selectivity .
Q. What statistical experimental design approaches are recommended for optimizing reaction conditions?
Q. What are the best practices for ensuring data integrity in studies involving this compound?
- Methodological Answer : Implement electronic lab notebooks (ELNs) with version control and audit trails. Use encrypted databases (as in ) to store spectral data and raw chromatograms. Cross-validate results via triplicate runs and peer-review workflows .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer : Re-evaluate computational models using higher-level theories (e.g., CCSD(T) instead of DFT). Experimental kinetic studies (e.g., stopped-flow spectroscopy) can validate transition states. Cross-disciplinary collaboration (e.g., ICReDD’s feedback loop in ) reconciles discrepancies by iterating between simulation and lab data .
Q. What methodologies are effective for cross-disciplinary optimization of this compound’s synthesis?
Q. How can membrane separation technologies improve purification of intermediates?
Q. What strategies address solvent compatibility issues in large-scale synthesis?
Q. How do AI-driven simulations enhance reaction pathway analysis for derivatives of this compound?
- Methodological Answer :
AI tools (e.g., reaction prediction modules in COMSOL) generate alternative pathways for functionalizing the pyrimidoindole core. For example, meta-dynamic sampling identifies low-energy routes for introducing electron-withdrawing groups .
Key Notes
- Data Contradictions : Cross-validate computational and experimental data using tiered methodologies (e.g., multi-scale modeling).
- Advanced Tools : Leverage AI for end-to-end automation () and quantum chemistry for mechanistic clarity ().
- Ethical Standards : Adhere to CRDC guidelines () for process safety and environmental compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
